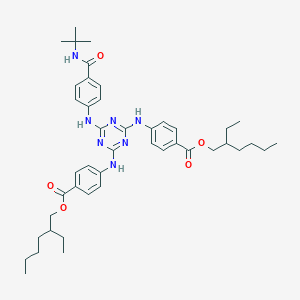

![molecular formula C23H32N2O B144013 [1-[(1-Methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanon CAS No. 895155-25-6](/img/structure/B144013.png)

[1-[(1-Methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanon

Übersicht

Beschreibung

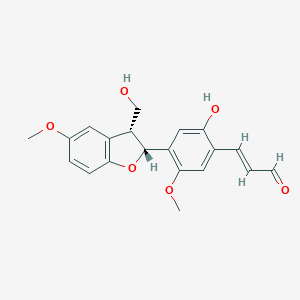

AB-005 is a synthetic cannabinoid built on a 1-[(1-methylpiperidin-2-yl)methyl]-indole base. This compound is part of a series of potent synthetic cannabinoids, which include AM1220, AM1241, and AM1248. The addition of a tetramethylcyclopropyl group to AB-005 has, in some cases, increased its selectivity for the peripheral cannabinoid receptor 2 .

Wissenschaftliche Forschungsanwendungen

AB-005 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung synthetischer Cannabinoide verwendet.

Biologie: Wird auf seine Wechselwirkungen mit Cannabinoidrezeptoren, insbesondere dem Cannabinoidrezeptor 2, untersucht, um seine physiologischen und pharmakologischen Wirkungen zu verstehen.

Medizin: Wird aufgrund seiner Wechselwirkungen mit Cannabinoidrezeptoren auf potenzielle therapeutische Anwendungen wie Schmerzbehandlung und entzündungshemmende Wirkungen untersucht.

5. Wirkmechanismus

AB-005 entfaltet seine Wirkungen durch die Bindung an Cannabinoidrezeptoren, insbesondere den Cannabinoidrezeptor 2. Die Bindung von AB-005 an diese Rezeptoren aktiviert intrazelluläre Signalwege, was zu verschiedenen physiologischen Reaktionen führt. Zu den molekularen Zielstrukturen gehören G-Protein-gekoppelte Rezeptoren, die die Wirkungen von Cannabinoiden durch die Modulation der zyklischen Adenosinmonophosphatspiegel und die Aktivierung von Mitogen-aktivierten Proteinkinasen vermitteln .

Ähnliche Verbindungen:

AM1220: Ein weiteres synthetisches Cannabinoid mit einer ähnlichen Indol-Base, aber unterschiedlichen Substituenten.

AM1241: Bekannt für seine hohe Selektivität für den Cannabinoidrezeptor 2.

AM1248: Ähnlich in der Struktur, aber mit Variationen in den Substituentengruppen.

Einzigartigkeit von AB-005: AB-005 ist aufgrund des Vorhandenseins der Tetramethylcyclopropylgruppe einzigartig, die seine Selektivität für den Cannabinoidrezeptor 2 verstärkt. Diese Selektivität macht AB-005 zu einer wertvollen Verbindung für die Untersuchung der spezifischen Wirkungen, die durch den Cannabinoidrezeptor 2 vermittelt werden, und unterscheidet es von anderen synthetischen Cannabinoiden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: AB-005 is synthesized through a series of chemical reactions involving the indole base and the tetramethylcyclopropyl group. The synthetic route typically involves the following steps:

Formation of the Indole Base: The indole base is synthesized by reacting 1-methylpiperidine with indole-3-carboxaldehyde under controlled conditions.

Addition of the Tetramethylcyclopropyl Group: The tetramethylcyclopropyl group is introduced through a Friedel-Crafts acylation reaction, using an appropriate acylating agent and a Lewis acid catalyst.

Industrial Production Methods: The industrial production of AB-005 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large quantities of the indole base and the acylating agent are synthesized.

Controlled Reaction Conditions: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: AB-005 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: AB-005 kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen von AB-005 führt.

Substitution: AB-005 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen an der Indol-Base oder der Tetramethylcyclopropylgruppe durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln.

Substitution: Halogenierungsmittel wie Chlor oder Brom in Gegenwart eines Katalysators.

Hauptprodukte:

Wirkmechanismus

AB-005 exerts its effects by binding to cannabinoid receptors, particularly cannabinoid receptor 2. The binding of AB-005 to these receptors activates intracellular signaling pathways, leading to various physiological responses. The molecular targets include G-protein coupled receptors, which mediate the effects of cannabinoids through the modulation of cyclic adenosine monophosphate levels and the activation of mitogen-activated protein kinases .

Vergleich Mit ähnlichen Verbindungen

AM1220: Another synthetic cannabinoid with a similar indole base but different substituents.

AM1241: Known for its high selectivity for cannabinoid receptor 2.

AM1248: Similar in structure but with variations in the substituent groups.

Uniqueness of AB-005: AB-005 is unique due to the presence of the tetramethylcyclopropyl group, which enhances its selectivity for cannabinoid receptor 2. This selectivity makes AB-005 a valuable compound for studying the specific effects mediated by cannabinoid receptor 2, distinguishing it from other synthetic cannabinoids .

Eigenschaften

IUPAC Name |

[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O/c1-22(2)21(23(22,3)4)20(26)18-15-25(19-12-7-6-11-17(18)19)14-16-10-8-9-13-24(16)5/h6-7,11-12,15-16,21H,8-10,13-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBWRRIAIHYXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4CCCCN4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017492 | |

| Record name | {1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895155-25-6 | |

| Record name | [1-[(1-Methyl-2-piperidinyl)methyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895155-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AB-005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-005 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPY5M47AYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE(9CI)](/img/structure/B143930.png)